Di-sec-butylnitrosamine
Overview
Description
Di-sec-butylnitrosamine is an organic compound with the chemical formula C8H18N2O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to a secondary amine. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including food, water, and tobacco smoke .
Preparation Methods
Di-sec-butylnitrosamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of nitrous acid (HNO2) with di-sec-butylamine under acidic conditions. The reaction proceeds as follows:
(CH3CH2CH(CH3)NH+HNO2→(CH3CH2CH(CH3)N-NO+H2O
Chemical Reactions Analysis
Di-sec-butylnitrosamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of secondary amines and other reduced products.
Substitution: The nitroso group in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Di-sec-butylnitrosamine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the formation and behavior of nitrosamines in various chemical environments.
Biology: this compound is used in biological studies to investigate the effects of nitrosamines on cellular processes and DNA damage.
Medicine: Research on this compound contributes to understanding the carcinogenic potential of nitrosamines and their impact on human health.
Industry: It is used in the development of analytical methods for detecting and quantifying nitrosamines in various products
Mechanism of Action
The mechanism of action of di-sec-butylnitrosamine involves its metabolic activation to form reactive intermediates that can bind to cellular DNA, leading to mutations and potential carcinogenesis. The metabolic activation typically occurs in the liver, where enzymes convert this compound into mutagenic metabolites. These metabolites can then interact with DNA, causing damage and initiating the carcinogenic process .
Comparison with Similar Compounds
Di-sec-butylnitrosamine is similar to other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and presence in various environmental sources.
N-nitrosodiethylamine (NDEA): Another potent carcinogen found in tobacco smoke and certain foods.
N-nitrosopyrrolidine (NPYR): Commonly found in cured meats and other processed foods.
This compound’s uniqueness lies in its specific chemical structure and the distinct metabolic pathways it follows compared to other nitrosamines.
Properties
IUPAC Name |
N,N-di(butan-2-yl)nitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5-7(3)10(9-11)8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDQKMIRMWEBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968233 | |
Record name | N,N-Dibutan-2-ylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-17-4 | |
Record name | Di-sec-butylamine, N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-sec-butylnitrosamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dibutan-2-ylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(butan-2-yl)(nitroso)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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